molecular formula C25H28N4O3 B3203450 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021256-74-5

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B3203450
CAS RN: 1021256-74-5
M. Wt: 432.5 g/mol
InChI Key: FUDIQQZJUFHTKB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, also known as Dimebon, is a small molecule drug that has gained attention due to its potential therapeutic applications. This compound was initially developed as an antihistamine but has since been found to have potential in treating various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is not fully understood, but it is believed to act on multiple targets in the brain. This compound has been shown to increase mitochondrial function, enhance synaptic plasticity, and reduce neuroinflammation. It has also been found to modulate the activity of various neurotransmitter systems, including acetylcholine, serotonin, and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the production of ATP, reduce oxidative stress, and enhance mitochondrial function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to reduce the levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, this compound has limitations, such as its poor solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone. One area of research is to further understand the mechanism of action of this compound and identify its specific targets in the brain. Another area of research is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are exploring ways to improve the pharmacokinetic properties of this compound, such as increasing its solubility and stability, to make it more effective in clinical settings.
In conclusion, this compound is a small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on multiple targets in the brain. This compound has several advantages for lab experiments, but also has limitations. Future research is needed to further understand the potential therapeutic applications of this compound and improve its pharmacokinetic properties.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been found to protect neurons from oxidative stress and prevent cell death in vitro. In clinical trials, this compound has shown promising results in improving cognitive function and global functioning in patients with Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-6-4-5-7-20(18)21-9-11-24(27-26-21)28-12-14-29(15-13-28)25(30)17-19-8-10-22(31-2)23(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDIQQZJUFHTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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